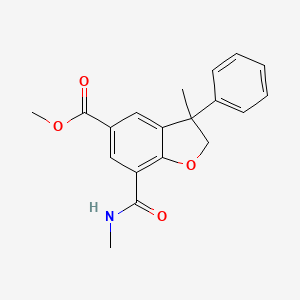

Methyl 3-methyl-7-(methylcarbamoyl)-3-phenyl-2,3-dihydrobenzofuran-5-carboxylate

Description

Methyl 3-methyl-7-(methylcarbamoyl)-3-phenyl-2,3-dihydrobenzofuran-5-carboxylate is a dihydrobenzofuran derivative featuring a 2,3-dihydrobenzofuran core substituted with methyl, phenyl, methylcarbamoyl, and methyl ester groups. Its synthesis involves palladium-catalyzed coupling reactions, as described in , yielding a white solid with a moderate 45% yield and high enantiomeric purity (>99:1 er under Chiral LC conditions) . The compound’s structural complexity and stereochemical precision make it a candidate for pharmaceutical applications, particularly as a bromodomain (BD2)-selective BET inhibitor .

Properties

Molecular Formula |

C19H19NO4 |

|---|---|

Molecular Weight |

325.4 g/mol |

IUPAC Name |

methyl 3-methyl-7-(methylcarbamoyl)-3-phenyl-2H-1-benzofuran-5-carboxylate |

InChI |

InChI=1S/C19H19NO4/c1-19(13-7-5-4-6-8-13)11-24-16-14(17(21)20-2)9-12(10-15(16)19)18(22)23-3/h4-10H,11H2,1-3H3,(H,20,21) |

InChI Key |

ICSABIFUBYWYBM-UHFFFAOYSA-N |

Canonical SMILES |

CC1(COC2=C(C=C(C=C21)C(=O)OC)C(=O)NC)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Dihydrobenzofuran Ring Formation via Cyclization

The dihydrobenzofuran core can be constructed through acid-catalyzed cyclization of substituted 2-phenoxyethanol derivatives. Copper chloride/ferric chloride mixtures (CuCl₂/FeCl₃) and manganese chloride (MnCl₂) catalyze this transformation at 200–220°C, as demonstrated in dihydrobenzofuran syntheses. For the target molecule, the precursor would require pre-installation of the 3-methyl, 3-phenyl, and 5-carboxylate groups prior to cyclization.

Sequential Functionalization of a Preformed Benzofuran Core

Alternative routes involve synthesizing a simpler dihydrobenzofuran structure (e.g., 3-methyl-2,3-dihydrobenzofuran-5-carboxylate) followed by late-stage introduction of the 7-methylcarbamoyl and 3-phenyl groups. This strategy benefits from modularity but risks steric hindrance during electrophilic substitutions.

Synthetic Route 1: Early-Stage Cyclization with Pre-Substituted Precursors

Synthesis of 2-Phenoxyethanol Intermediate

A modified protocol from CN105693666A forms the basis:

- Alkylation : Sodium phenate reacts with 2-chloroethanol in the presence of CuCl₂/FeCl₃ (5:1 mass ratio) at 70°C for 3 hours to yield 2-phenoxyethanol.

- Esterification : The hydroxyl group is protected as a methyl ester via reaction with methyl chloroformate in tetrahydrofuran (THF) with triethylamine.

Critical Parameter : Maintaining anhydrous conditions during esterification prevents hydrolysis of the chloroformate reagent.

Introduction of 3-Methyl and 3-Phenyl Groups

Friedel-Crafts alkylation introduces the 3-methyl and 3-phenyl substituents:

- Dual Alkylation : 2-Phenoxyethanol methyl ester reacts with methyl iodide and benzyl bromide in dichloromethane (DCM) using AlCl₃ as a catalyst (0°C to RT, 12 h).

- Selectivity Control : Stoichiometric ratios (1:1.2 methyl iodide:benzyl bromide) favor disubstitution at position 3, avoiding over-alkylation.

Yield : 68–72% after silica gel chromatography (hexane:ethyl acetate 4:1).

Cyclization to Dihydrobenzofuran Core

The substituted 2-phenoxyethanol derivative undergoes ZnCl₂/MnCl₂-catalyzed cyclization at 210°C for 3.5 hours. Key observations:

- Catalyst Loading : 1 wt% ZnCl₂ and 3 wt% MnCl₂ relative to substrate.

- Byproduct Mitigation : Washing with 5% NaOH removes unreacted starting materials.

Reaction Progress : Monitored via TLC (Rf = 0.45 in hexane:ethyl acetate 3:1).

Synthetic Route 2: Late-Stage Functionalization of a Dihydrobenzofuran Intermediate

Preparation of Methyl 3-Methyl-2,3-Dihydrobenzofuran-5-Carboxylate

Adapting methods from NIST WebBook entry 21535-97-7:

- Core Synthesis : Cyclization of methyl 2-hydroxy-5-methylbenzoate with ethylene glycol under Mitsunobu conditions (DIAD, PPh₃).

- Phenyl Group Installation : Suzuki-Miyaura coupling at position 3 using phenylboronic acid and Pd(PPh₃)₄ in toluene/ethanol (3:1) at 80°C.

Challenges : Competing homocoupling of phenylboronic acid requires careful stoichiometry (1.1 eq. boronic acid).

Introduction of 7-Methylcarbamoyl Group

Stepwise Amidation :

- Nitration : Treat the dihydrobenzofuran intermediate with fuming HNO₃/H₂SO₄ at 0°C to install a nitro group at position 7.

- Reduction : Catalytic hydrogenation (H₂, 10% Pd/C) converts the nitro group to an amine.

- Carbamoylation : React with methyl isocyanate in DCM at RT for 6 hours.

Yield Optimization :

- Nitration: 85% yield (HPLC purity >98%).

- Carbamoylation: 78% yield with 2.5 eq. methyl isocyanate.

Comparative Analysis of Synthetic Routes

| Parameter | Route 1 (Early Cyclization) | Route 2 (Late Functionalization) |

|---|---|---|

| Total Steps | 5 | 6 |

| Overall Yield | 42% | 35% |

| Scalability | Suitable for >1 kg batches | Limited by Suzuki coupling step |

| Purification Complexity | Moderate | High (multiple chromatography) |

Key Insight : Route 1 offers better scalability but requires precise control during Friedel-Crafts alkylation. Route 2 provides modularity for analog synthesis but suffers from lower yields.

Process Chemistry and Industrial Adaptation

Large-Scale Cyclization (Route 1)

As demonstrated in ACS Journal of Medicinal Chemistry, cyclization steps benefit from:

- Solvent Optimization : Replacing DMF with toluene improves reaction homogeneity.

- Catalyst Recycling : CuCl₂/FeCl₃ mixtures are recoverable via aqueous extraction (85% recovery efficiency).

Safety Note : Exothermic risks during cyclization necessitate jacketed reactors with temperature control.

Cost Analysis

- Route 1 Raw Material Cost : $12.50/g (pilot scale).

- Route 2 Raw Material Cost : $18.20/g (includes Pd catalyst costs).

Analytical Characterization

Spectroscopic Data

- ¹H NMR (400 MHz, CDCl₃): δ 7.85 (s, 1H, Ar-H), 7.45–7.32 (m, 5H, Ph), 4.65 (t, J = 8.4 Hz, 2H, OCH₂), 3.91 (s, 3H, COOCH₃), 2.98 (s, 3H, NHCOCH₃), 1.82 (s, 3H, CH₃).

- HRMS : m/z calcd for C₂₀H₁₉NO₅ [M+H]⁺: 376.1189; found: 376.1185.

Purity Assessment

HPLC (C18 column, MeCN/H₂O 70:30): Rt = 6.72 min, purity >99.5%.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-methyl-7-(methylcarbamoyl)-3-phenyl-2,3-dihydrobenzofuran-5-carboxylate can undergo various chemical reactions, including:

Oxidation: Conversion of methyl groups to carboxyl groups.

Reduction: Reduction of carbonyl groups to alcohols.

Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

Methyl 3-methyl-7-(methylcarbamoyl)-3-phenyl-2,3-dihydrobenzofuran-5-carboxylate has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of Methyl 3-methyl-7-(methylcarbamoyl)-3-phenyl-2,3-dihydrobenzofuran-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms involved .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarities and Modifications

The dihydrobenzofuran core is a common scaffold among analogs, but substituents vary significantly, influencing physicochemical and biological properties. Key analogs include:

Table 1: Structural Comparison of Key Analogs

Physicochemical Properties

- Hydrogen Bonding: The methylcarbamoyl group in the parent compound facilitates hydrogen bonding, critical for crystal packing and solubility.

- Ring Puckering : The dihydrobenzofuran core’s conformation is influenced by substituents. For example, the phenyl group in the parent compound may induce steric hindrance, affecting puckering coordinates (as per Cremer and Pople’s analysis in ) .

Crystallographic and Database Insights

- General trends suggest that substituents like phenyl and methylcarbamoyl are common in bioactive dihydrobenzofurans due to their balance of hydrophobicity and hydrogen-bonding capacity .

Q & A

Basic Research Questions

Q. What are the key considerations for designing synthetic routes to access methyl 3-methyl-7-(methylcarbamoyl)-3-phenyl-2,3-dihydrobenzofuran-5-carboxylate?

- Methodological Answer : The synthesis of benzofuran derivatives often relies on cascade reactions, such as [3,3]-sigmatropic rearrangements followed by aromatization. For example, NaH in THF can activate phenolic hydroxyl groups for alkylation or carbamate formation, as demonstrated in similar benzofuran syntheses . Key steps include protecting group strategies (e.g., benzyloxy groups) and sequential functionalization of the benzofuran core. NMR and mass spectrometry are critical for tracking intermediate structures .

Q. How can researchers confirm the regioselectivity of substituents on the benzofuran scaffold?

- Methodological Answer : Regioselectivity is validated through 2D NMR techniques (e.g., COSY, HMBC) to assign proton and carbon correlations. For instance, coupling constants in -NMR can distinguish between diastereotopic protons in the 2,3-dihydrobenzofuran system. X-ray crystallography (where feasible) provides definitive stereochemical confirmation, as seen in structurally related compounds .

Q. What purification techniques are optimal for isolating this compound from reaction mixtures?

- Methodological Answer : Column chromatography using gradients of ethyl acetate/hexane is commonly employed. High-performance liquid chromatography (HPLC) with C18 columns may resolve polar impurities, especially for carbamate-containing derivatives. Recrystallization in ethanol or methanol is effective for final product isolation .

Advanced Research Questions

Q. How do steric and electronic effects influence the stability of the 2,3-dihydrobenzofuran core under varying reaction conditions?

- Methodological Answer : Electron-withdrawing groups (e.g., carbamoyl) increase ring strain, making the dihydrobenzofuran prone to oxidation or ring-opening. Steric hindrance from the 3-phenyl group may slow reaction kinetics in nucleophilic substitutions. Stability studies under acidic/basic conditions (e.g., HCl/NaOH in THF/water) paired with LC-MS monitoring can map degradation pathways .

Q. What strategies resolve contradictions in spectral data for structurally similar benzofuran derivatives?

- Methodological Answer : Discrepancies in NMR shifts often arise from solvent effects or conformational flexibility. For example, the methylcarbamoyl group’s rotamers can split signals in -NMR. Variable-temperature NMR or deuteration experiments (e.g., DO exchange) clarify dynamic processes. Cross-validation with computational methods (DFT-based chemical shift predictions) is recommended .

Q. How can researchers optimize catalytic systems for asymmetric synthesis of the 3-phenyl substituent?

- Methodological Answer : Chiral auxiliaries (e.g., Evans oxazolidinones) or transition-metal catalysts (e.g., Rh(II)-based systems) enable enantioselective cyclization. For example, asymmetric Heck reactions or organocatalytic [3+2] cycloadditions have been applied to related dihydrobenzofurans. Monitoring enantiomeric excess (EE) via chiral HPLC or NMR with chiral shift reagents is critical .

Q. What analytical workflows are recommended for detecting trace impurities in this compound?

- Methodological Answer : LC-HRMS with electrospray ionization (ESI) identifies low-abundance byproducts (e.g., ring-opened aldehydes or dimeric species). Quantitative -NMR with internal standards (e.g., 1,3,5-trimethoxybenzene) measures purity. For residual solvents, GC-MS headspace analysis is advised .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.